molecular formula C8H8O3 B3042130 (3aR,7aR)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione CAS No. 51268-23-6

(3aR,7aR)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione

Cat. No. B3042130
CAS RN: 51268-23-6
M. Wt: 152.15 g/mol
InChI Key: KMOUUZVZFBCRAM-PHDIDXHHSA-N
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Description

“(3aR,7aR)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione” is a chemical compound with the linear formula C9H14O . It is also known as “(3AR,7AR)-OCTAHYDRO-4H-INDEN-4-ONE” and "(3aR,7aR)-Hexahydroisobenzofuran-1,3-dione" .


Synthesis Analysis

The synthesis of this compound involves the treatment of maleic anhydride with (2E,4E)-hexa-2,4-dien-1-ol . The reaction results in cis bicyclo [4.3.0] molecular frameworks . The racemic product derived from the dienol synthon crystallized in chiral space group P 2 1 2 1 2 1 via a pasteurian resolution process with molecules organized by carboxyl⋯carboxyl and C–H⋯O contacts .


Molecular Structure Analysis

The molecular structure of the compound shows that it contains an oxolane ring, and six defined stereocenters . The configurations of the chiral C atoms of the side chain were unambiguously established in the refinement .


Chemical Reactions Analysis

The compound undergoes a [4+2] cycloaddition reaction, usually carried out at moderate to high temperatures and even under pressure . This reaction is stereospecific with respect to both the diene and the dienophile .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 154.17 . It is stored at room temperature under an inert atmosphere .

Scientific Research Applications

  • Synthesis Techniques and Characterization : A study by Loza et al. (2011) developed a special procedure for the synthesis of amidoaminals with atypical topology using a reduction process involving (3aS,4R,7R,7aS)-3a,4,7,7a-tetrahydro-4,7-epoxy-2-benzofuran-1,3-dione (Loza et al., 2011).

  • Anticancer and Antimicrobial Activities : Kocyigit et al. (2017) synthesized novel compounds containing this chemical structure, showing significant anticancer activity against C6 gliocarcinoma cells and antimicrobial activity against human pathogens. These compounds were also evaluated for inhibition effects against human carbonic anhydrase I and II isoenzymes (Kocyigit et al., 2017).

  • Chemical Transformations and Applications : Gosselin et al. (2001) developed a synthesis method for an intermediate in the synthesis of γ-irone, showcasing the utility of this compound in creating valuable intermediates for further chemical transformations (Gosselin et al., 2001).

  • Solid-Liquid Equilibrium Studies : Research by Ji et al. (2010) investigated the solid-liquid phase equilibrium of similar benzofuran derivatives, contributing to the understanding of the physical properties of these compounds, which is essential for their practical applications (Ji et al., 2010).

  • Exploration of Novel Synthetic Routes : A study by Coskun (2017) explored new processes for synthesizing bis benzofuran dione derivatives, demonstrating the versatility of this chemical structure in synthesizing diverse compounds (Coskun, 2017).

  • Investigations in Nonlinear Optical Behavior : Hasan et al. (2015) conducted a detailed theoretical study on a derivative of benzofuran, highlighting its potential as a nonlinear optical material due to its electronic properties (Hasan et al., 2015).

properties

IUPAC Name

(3aR,7aR)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-2,5-6H,3-4H2/t5-,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOUUZVZFBCRAM-PHDIDXHHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@@H]2[C@@H]1C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R,R)-Cyclohex-4-ene-1,2-dicarboxylic anhydride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aR,7aR)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
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(3aR,7aR)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
Reactant of Route 5
(3aR,7aR)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
Reactant of Route 6
(3aR,7aR)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione

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